(2,4-Difluorophenylthio)acetonitrile chemical structure and physical properties
(2,4-Difluorophenylthio)acetonitrile chemical structure and physical properties
An In-depth Technical Guide to (2,4-Difluorophenylthio)acetonitrile: Synthesis, Properties, and Applications
Introduction
(2,4-Difluorophenylthio)acetonitrile is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. As a fragment molecule, it serves as a versatile scaffold for the synthesis of more complex bioactive compounds.[1][2] Its structure incorporates three key pharmacophoric elements: a difluorinated phenyl ring, a thioether linkage, and a nitrile group. The strategic placement of fluorine atoms is a well-established method for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity. The thioether bridge provides a flexible yet stable connection point for molecular elaboration, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for other functional groups.
This guide provides a senior application scientist's perspective on the core technical aspects of (2,4-Difluorophenylthio)acetonitrile, focusing on its chemical identity, physicochemical properties, a robust and detailed synthetic protocol, and its strategic applications in the field of pharmaceutical research.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. (2,4-Difluorophenylthio)acetonitrile is an aryl sulfide featuring a difluorinated aromatic ring linked via a sulfur atom to an acetonitrile moiety.[3]
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IUPAC Name: 2-[(2,4-difluorophenyl)sulfanyl]acetonitrile[4][5]
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Common Name: (2,4-Difluorophenylthio)acetonitrile
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Molecular Structure:
(A representative 2D structure)
Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The data presented below has been aggregated from chemical supplier databases. It should be noted that detailed experimental spectral data for this specific compound is not widely available in public repositories; therefore, researchers should acquire and validate this data upon synthesis or acquisition.
| Property | Value | Source(s) |
| Molecular Weight | 185.19 g/mol | [4][5] |
| Physical State | Solid | [4] |
| Boiling Point | 138 °C | [3][4] |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥97.0% (Commercially available) | [4] |
| Canonical SMILES | N#CCSC1=CC=C(F)C=C1F | [4] |
| InChI Key | PYIWAJKEBITMHT-UHFFFAOYSA-N | [4][5] |
Synthesis of (2,4-Difluorophenylthio)acetonitrile
While this compound is commercially available, an in-house synthesis may be required for scale-up operations or derivatization studies. The most direct and reliable method for preparing aryl thioacetonitriles is via the S-alkylation of a corresponding thiophenol with a haloacetonitrile. This is a variation of the Williamson ether synthesis, adapted for sulfur nucleophiles.
Reaction Principle and Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the weakly acidic 2,4-difluorothiophenol using a mild base to generate the highly nucleophilic 2,4-difluorothiophenolate anion. This anion then attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired C-S bond and yield the final product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. Each step is chosen for optimal reaction kinetics, safety, and ease of execution in a standard laboratory setting.
Materials:
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2,4-Difluorothiophenol
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Chloroacetonitrile (or Bromoacetonitrile)
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Potassium Carbonate (K₂CO₃), anhydrous powder
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Acetone, anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Deionized water
Equipment:
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Round-bottom flask with a magnetic stir bar
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2,4-difluorothiophenol (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of thiophenol) to dissolve the starting material. Follow this with the addition of anhydrous potassium carbonate (1.5 eq).
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Causality: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile. Potassium carbonate is a mild, inexpensive, and easily removable base sufficient to deprotonate the thiophenol to its active thiophenolate form. An excess is used to ensure complete deprotonation.
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Addition of Electrophile: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension at room temperature.
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Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable thiophenol. A dropwise addition helps to control any potential exotherm, although the reaction is typically mild.
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-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C for acetone).
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Causality: Heating provides the necessary activation energy to drive the Sₙ2 reaction to completion in a reasonable timeframe. Refluxing ensures a constant reaction temperature without loss of solvent.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system) until the thiophenol spot has been completely consumed (typically 2-4 hours).
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Trustworthiness: TLC is a crucial self-validating step. The disappearance of the starting material, not reaction time alone, is the reliable indicator of reaction completion, preventing incomplete conversion or the formation of degradation byproducts from excessive heating.
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Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium chloride byproduct, washing the filter cake with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate (50-100 mL). e. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
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Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.
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Causality: Complete removal of water is essential before final solvent evaporation to prevent contamination of the product.
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-
Purification: The crude product, which is often of high purity, can be further purified if necessary by recrystallization or column chromatography on silica gel.
Applications in Research and Drug Development
(2,4-Difluorophenylthio)acetonitrile is primarily utilized as a building block or "scaffold" in the synthesis of novel chemical entities for drug discovery.[1][2] Its value lies in the combination of its structural motifs, which can be leveraged to optimize the properties of a lead compound.
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Scaffold for Library Synthesis: The molecule provides a stable core structure from which diverse functional groups can be elaborated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct vectors for further chemical modification (e.g., amide bond formation).
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Role of the Nitrile Group: The nitrile functionality is a versatile pharmacophore. It is relatively stable metabolically and can act as a potent hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen. In several approved drugs, the nitrile group is crucial for binding to the active site of target enzymes.
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Impact of the Difluorophenylthio Moiety: The 2,4-difluorophenyl group is a common substituent in modern medicinal chemistry. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and often increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The thioether linkage, while generally stable, offers different steric and electronic properties compared to a simple carbon or ether linker, which can be exploited to fine-tune a molecule's conformation and target engagement.
While specific examples of late-stage clinical candidates derived directly from (2,4-Difluorophenylthio)acetonitrile are not prominent in the public literature, its utility is evident as a fragment for constructing molecules aimed at a wide range of biological targets where the aforementioned properties are desirable.
References
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PubChem. 2,4-Difluorophenylacetonitrile. National Center for Biotechnology Information. [Link]
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Fluoropharm. 175277-63-1 | (2,4-Difluorophenylthio)acetonitrile. [Link]
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Organic Syntheses. Synthesis of 2,5-Diaryloxadiazinones. [Link]
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Tebubio. (2,4-Difluorophenylthio)acetonitrile - 25 mg. [Link]
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Matrix Fine Chemicals. 2-[(2,4-DIFLUOROPHENYL)SULFANYL]ACETONITRILE | CAS 175277-63-1. [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
Sources
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